molecular formula C9H4N2O4 B14402464 4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide CAS No. 88353-36-0

4H-[1]Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide

Cat. No.: B14402464
CAS No.: 88353-36-0
M. Wt: 204.14 g/mol
InChI Key: PJDAGJSKJMFKGE-UHFFFAOYSA-N
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Description

4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide is a heterocyclic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a fused benzopyran ring system with an oxadiazole moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide typically involves the reaction of 3,4-diaminocoumarin with specific reagents. One common method includes the reaction with selenous acid, which has been studied extensively . The reaction conditions often involve the use of nucleophiles such as alkali, ammonia, amines, and hydrazine hydrate . The nitration of the compound has also been explored .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with nucleophiles can lead to the formation of corresponding amides or hydrazides .

Scientific Research Applications

4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its distinct chemical properties.

    Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which 4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide exerts its effects involves interactions with various molecular targets. The oxadiazole moiety is known to interact with specific enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4H- 1Benzopyrano[3,4-c][1,2,5]selenodiazol-4-one : This compound is similar in structure but contains a selenium atom instead of an oxygen atom .
  • 4H- 1Benzopyrano[3,4-c][1,2,5]thiadiazol-4-one : This compound contains a sulfur atom instead of an oxygen atom .

Uniqueness

4H-1Benzopyrano[3,4-c][1,2,5]oxadiazol-4-one, 3-oxide is unique due to the presence of the oxadiazole moiety, which imparts distinct chemical reactivity and potential biological activity. The comparison with its selenium and sulfur analogs highlights the influence of different heteroatoms on the compound’s properties and reactivity.

Properties

CAS No.

88353-36-0

Molecular Formula

C9H4N2O4

Molecular Weight

204.14 g/mol

IUPAC Name

3-oxidochromeno[3,4-c][1,2,5]oxadiazol-3-ium-4-one

InChI

InChI=1S/C9H4N2O4/c12-9-8-7(10-15-11(8)13)5-3-1-2-4-6(5)14-9/h1-4H

InChI Key

PJDAGJSKJMFKGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NO[N+](=C3C(=O)O2)[O-]

Origin of Product

United States

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